molecular formula C19H15N3OS B2496144 (2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one CAS No. 641997-57-1

(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one

Cat. No. B2496144
CAS RN: 641997-57-1
M. Wt: 333.41
InChI Key: HLGFTOPICONZOJ-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiazolidinone derivatives, including compounds similar to the one , are synthesized through condensation reactions involving aldehydes, aromatic amines, and thioglycolic acid in toluene. This synthetic route is characterized by its ability to introduce diverse substituents into the thiazolidinone framework, allowing for the generation of compounds with a wide range of biological activities (Shelke et al., 2012).

Molecular Structure Analysis

Molecular and solid-state structures of thiazolidinone derivatives are often determined using X-ray diffraction alongside NMR, IR, and mass spectrometry. These techniques confirm the geometry of the compounds, including the E/Z configuration of substituents and the presence of intermolecular interactions that may influence biological activity (Tomaščiková et al., 2008).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, reflecting their reactive centers. For example, Knoevenagel condensation is a common reaction used in their synthesis, highlighting the reactivity of the methylene group adjacent to the thiazolidinone ring. These compounds can be further modified to enhance their pharmacological profile (Riyaz et al., 2011).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility and crystallinity, are crucial for their pharmacological application. Techniques like X-ray crystallography provide insights into the solid-state structure, which can influence the solubility and, consequently, the bioavailability of these compounds (Abdel‐Aziz et al., 2012).

Chemical Properties Analysis

Thiazolidinone derivatives exhibit a range of chemical properties due to their diverse functional groups. For example, their antimicrobial activity is attributed to the presence of specific substituents that interact with bacterial enzymes or cell walls, indicating the importance of structural modifications in determining their biological activity (Vicini et al., 2006).

Scientific Research Applications

Synthetic Methodologies and Characterization

Research has highlighted innovative synthetic approaches to create derivatives of thiazolidin-4-ones, including compounds structurally related to "(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one." For instance, Al-Zaydi (2010) demonstrated the reaction of 2-thiazolin-4-ones with electrophiles under both microwave irradiation and conventional conditions, leading to various substituted thiazolidin-4-ones with potential biological activities (Al-Zaydi, 2010). Such methodologies are crucial for expanding the chemical library of thiazolidin-4-ones for further biological evaluations.

Antimicrobial Activity

Compounds with the thiazolidin-4-one scaffold have been extensively studied for their antimicrobial properties. Vicini et al. (2006) synthesized new 2-thiazolylimino-5-arylidene-4-thiazolidinones, demonstrating potent antimicrobial activity against Gram-positive bacteria, including strains resistant to existing antibiotics, highlighting the potential of these compounds as novel antimicrobial agents (Vicini et al., 2006).

Anti-Inflammatory and Anticancer Properties

Research has also focused on the anti-inflammatory and anticancer activities of thiazolidin-4-one derivatives. For example, Shelke et al. (2012) explored a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones for their in vivo anti-inflammatory and in vitro antimicrobial activities, identifying compounds with significant anti-inflammatory potential (Shelke et al., 2012). Additionally, Penthala et al. (2011) reported on the synthesis and in vitro evaluation of N-benzyl aplysinopsin analogs, including thiazolidin-4-one derivatives, with potent growth inhibition against cancer cell lines, providing leads for antitumor agent development (Penthala et al., 2011).

properties

IUPAC Name

5-[(Z)-indol-3-ylidenemethyl]-2-(3-methylanilino)-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-5-4-6-14(9-12)21-19-22-18(23)17(24-19)10-13-11-20-16-8-3-2-7-15(13)16/h2-11,23H,1H3,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTWWGXONZVQSZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.